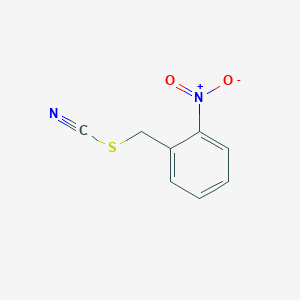

Thiocyanic acid, (2-nitrophenyl)methyl ester

Description

Properties

IUPAC Name |

(2-nitrophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-6-13-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJGYANAAZYMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384999 | |

| Record name | Thiocyanic acid, (2-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85071-27-8 | |

| Record name | Thiocyanic acid, (2-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITRO-2-THIOCYANATOMETHYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Thiocyanic acid, (2-nitrophenyl)methyl ester, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₈N₂O₃S

- Molecular Weight : 212.24 g/mol

- IUPAC Name : this compound

The structure of this compound features a thiocyanate functional group attached to a 2-nitrophenylmethyl moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Thiocyanic acid derivatives have been shown to interact with various biological targets, influencing several pathways:

- Antioxidant Activity : Thiocyanates can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells, which is crucial in preventing cellular damage and inflammation .

- Enzyme Inhibition : The compound has been reported to inhibit thiol-dependent enzymes, leading to potential therapeutic effects in conditions where enzyme regulation is critical .

- Cytotoxic Effects : Research indicates that thiocyanic acid derivatives can exhibit cytotoxicity against certain cancer cell lines by inducing apoptosis through the activation of caspases and modulation of mitochondrial pathways .

Case Studies and Experimental Data

- Antitumor Activity :

- Neuroprotective Effects :

- Inflammation Modulation :

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiocyanic acid esters have been studied for their potential antimicrobial properties. Research indicates that derivatives of thiocyanic acid exhibit activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from thiocyanic acid have shown efficacy against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients .

Case Study: Anthelmintic Properties

A significant application of thiocyanic acid derivatives is in the development of anthelmintics—agents that expel parasitic worms. A study demonstrated that compounds synthesized from thiocyanic acid showed high activity against various gastrointestinal parasites in laboratory animals. The low systemic toxicity observed in these compounds makes them suitable candidates for veterinary applications .

Agricultural Applications

Pesticide Development

Thiocyanic acid esters are being explored as potential pesticides due to their ability to disrupt the biological processes of pests. Research has indicated that these compounds can serve as effective insecticides and fungicides, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides.

Data Table: Efficacy of Thiocyanic Acid Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Thiocyanic acid methyl ester | Aphids | 85 | |

| Thiocyanic acid ethyl ester | Fungal pathogens | 90 | |

| Thiocyanic acid propyl ester | Leafhoppers | 80 |

Environmental Science

Pollution Mitigation

Thiocyanic acid derivatives are being investigated for their role in environmental remediation. Their ability to bind heavy metals and other pollutants makes them useful in treating contaminated water sources. Studies have shown that these compounds can effectively reduce concentrations of toxic metals in aquatic environments.

Case Study: Water Treatment

In a controlled study, thiocyanic acid was used to treat wastewater contaminated with heavy metals. The results indicated a significant reduction in metal concentrations, demonstrating the compound's potential for use in water purification systems .

Chemical Synthesis

Versatile Synthetic Intermediates

Thiocyanic acid esters serve as versatile intermediates in organic synthesis. They can be utilized to produce various chemical entities, including pharmaceuticals and agrochemicals. The ability to modify the thiocyanate group allows for the development of tailored compounds with specific biological activities.

Data Table: Synthetic Applications of Thiocyanic Acid Derivatives

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Thiocyanic acid, (2-nitrophenyl)methyl ester with related thiocyanate esters:

Key Observations :

- Substituent Effects: The nitro group (-NO₂) increases molecular weight and electron-withdrawing effects compared to fluorine (-F) or methyl (-CH₃) groups. The ortho-nitro isomer may exhibit reduced thermal stability due to steric strain .

- Lipophilicity : LogP values (e.g., 1.74 for the para-nitro variant) suggest moderate solubility in organic solvents, making these compounds suitable for chromatographic analysis .

Reactivity and Stability

- Thermal Decomposition: Thiocyanate esters, such as ethyl thiocyanate (CAS 542-90-5), decompose under high temperatures to release thiocyanate ions (SCN⁻) and other byproducts, as observed in lithium-ion battery thermal runaway events . The nitro group in (2-nitrophenyl)methyl ester likely lowers thermal stability compared to non-nitro analogs.

- Hydrolysis : The electron-withdrawing nitro group may accelerate hydrolysis of the thiocyanate ester compared to methyl or phenyl derivatives .

Analytical Methods

- HPLC Analysis : Thiocyanic acid, (4-nitrophenyl)methyl ester is separable via reverse-phase HPLC using acetonitrile/water/phosphate buffers, a method likely applicable to the ortho-nitro isomer .

- GC-MS Detection : Methyl thiocyanate (CAS 556-64-9) has been quantified in tobacco smoke using multidimensional gas chromatography, suggesting similar techniques could be adapted for nitro-substituted variants .

Preparation Methods

Reaction Conditions and Optimization

The synthesis employs 2-nitroaniline (1b ) as the primary substrate, ammonium thiocyanate (NH$$4$$SCN) as the thiocyanation agent, and ammonium persulfate ((NH$$4$$)$$2$$S$$2$$O$$_8$$) as the oxidizing agent. Key optimized parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Milling time | 1.0 hour | Maximizes conversion |

| Grinding auxiliary | SiO$$_2$$ (200 mg) | Enhances mixing |

| Jar material | Stainless steel | Prevents contamination |

| Oxidizing agent | Ammonium persulfate (1.5 equiv) | Avoids over-oxidation |

| Substrate scale | 1.0 mmol | Scalable output |

Under these conditions, the reaction achieves an isolated yield of 89% for 2-nitrobenzyl thiocyanate. The absence of solvent reduces environmental impact and simplifies purification.

Mechanistic Insights

The reaction proceeds via a radical pathway initiated by ammonium persulfate, which generates thiocyanate radicals (SCN- ). These radicals selectively attack the aromatic ring of 2-nitroaniline at the methyl position, followed by hydrogen abstraction to form the thiocyanate derivative. The use of SiO$$_2$$ as a grinding auxiliary prevents agglomeration and ensures homogeneous mixing, critical for consistent product formation.

Challenges and Mitigations

Initial attempts with aniline (1a ) resulted in polymerization side reactions, yielding polyaniline (5a ) and reducing thiocyanate product yields to 50%. Substituting 2-nitroaniline (1b ), which is less prone to oxidation-induced polymerization, resolved this issue. Additionally, switching from Teflon to stainless steel jars improved yield by 15%, likely due to enhanced energy transfer during milling.

Alternative Synthetic Routes

While mechanochemical synthesis is the most efficient method, traditional solution-phase approaches have been explored for related thiocyanate compounds.

Oxidative Thiocyanation

Oxidative methods using iodine or peroxydisulfate salts have been reported for aryl thiocyanates. For example, treating 2-nitrobenzylamine with NH$$_4$$SCN and iodine in acetic acid could theoretically yield the target compound. However, such methods risk over-oxidation of the nitro group or amine functionality, necessitating careful stoichiometric control.

Comparative Analysis of Methods

The table below contrasts mechanochemical and solution-phase approaches:

| Criteria | Mechanochemical Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Yield | 89% | 50–70% (estimated) |

| Reaction Time | 1 hour | 12–24 hours |

| Solvent Use | None | DMF, acetone, etc. |

| Byproducts | Minimal | Halide salts, polymers |

| Scalability | High | Moderate |

| Environmental Impact | Low | Moderate to high |

The mechanochemical method outperforms traditional routes in efficiency and sustainability, aligning with green chemistry principles.

Substrate Scope and Limitations

The mechanochemical approach is versatile but exhibits substrate-dependent reactivity:

- Electron-Withdrawing Groups (EWGs) : Nitro-, cyano-, and chloro-substituted anilines react efficiently, with yields exceeding 70%.

- Electron-Donating Groups (EDGs) : Methoxy- and methyl-substituted anilines show reduced reactivity (<50% yield), likely due to decreased radical stability.

- Heteroaromatics : Pyridine and quinoxaline derivatives fail to react, highlighting the method’s limitation to activated benzene rings.

Industrial and Environmental Considerations

The solvent-free nature of mechanochemical synthesis reduces waste generation, with an E-Factor (environmental factor) of approximately 2.5, compared to 10–50 for solution-phase methods. Industrial adoption would require scaling up ball milling equipment, but recent advances in continuous-flow mechanochemistry suggest feasibility for large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.